molecular formula C13H12ISi B14358050 Iodomethyldiphenylsilane

Iodomethyldiphenylsilane

Katalognummer: B14358050
Molekulargewicht: 323.22 g/mol
InChI-Schlüssel: LJYWEPLXENRROC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iodomethyldiphenylsilane is an organosilicon compound with the chemical formula C13H13ISi It is characterized by the presence of an iodine atom attached to a methyl group, which is further bonded to a diphenylsilane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iodomethyldiphenylsilane can be synthesized through various methods. One common approach involves the reaction of diphenylsilane with iodomethane in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions: Iodomethyldiphenylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as halides, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction of this compound can yield diphenylmethylsilane.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include diphenylmethylsilane derivatives.

    Oxidation: Products include diphenylsilanediol.

    Reduction: Products include diphenylmethylsilane.

Wissenschaftliche Forschungsanwendungen

Iodomethyldiphenylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.

    Biology: It serves as a reagent in the modification of biomolecules for imaging and diagnostic purposes.

    Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: It is utilized in the production of advanced materials such as silicone-based polymers and coatings.

Wirkmechanismus

The mechanism of action of iodomethyldiphenylsilane involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The silicon atom can form stable bonds with various functional groups, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Similar Compounds:

    Diphenylsilanediol: Similar in structure but contains hydroxyl groups instead of an iodine atom.

    Iodoform: Contains iodine but lacks the silane moiety.

    Methyl iodide: Contains iodine and a methyl group but lacks the diphenylsilane structure.

Uniqueness: this compound is unique due to the combination of its organosilicon framework and the presence of an iodine atom. This combination imparts distinct reactivity and makes it a valuable compound in various synthetic and industrial applications.

Eigenschaften

Molekularformel

C13H12ISi

Molekulargewicht

323.22 g/mol

InChI

InChI=1S/C13H12ISi/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2

InChI-Schlüssel

LJYWEPLXENRROC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[Si](CI)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.